1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene
CAS No.: 152710-91-3
Cat. No.: VC2899592
Molecular Formula: C9H8F3N3
Molecular Weight: 215.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152710-91-3 |
|---|---|
| Molecular Formula | C9H8F3N3 |
| Molecular Weight | 215.17 g/mol |
| IUPAC Name | 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m0/s1 |
| Standard InChI Key | LLNUOERZVCLBMV-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] |
| SMILES | CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] |
Introduction
Chemical Structure and Properties
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene is characterized by its distinct stereochemistry at the azidoethyl group. The molecule features a benzene ring with a trifluoromethyl group at the para position and an azidoethyl group with the S-configuration at the chiral center. This stereochemistry distinguishes it from its enantiomer, the R-isomer, which has been more extensively documented in the literature.
The compound shares the same molecular formula (C9H8F3N3) and molecular weight (215.179 g/mol) as its R-enantiomer, but its spatial arrangement differs significantly, leading to potential differences in biological activity and chemical behavior. The azide group (-N3) provides a reactive handle for various chemical transformations, making this compound valuable in synthetic chemistry applications.
Physical and Chemical Characteristics
The key physical and chemical characteristics of 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene |
| Molecular Formula | C9H8F3N3 |
| Molecular Weight | 215.179 g/mol |
| Structural Features | Benzene ring with p-trifluoromethyl and (S)-azidoethyl groups |
| Stereochemistry | (S)-configuration at the azidoethyl chiral center |
| SMILES Notation | CC([C@@H]1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] |
Like its R-counterpart, the S-isomer contains a chiral center that adds complexity and versatility to its applications in organic synthesis and bioconjugation techniques. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, properties that are particularly valuable in medicinal chemistry applications.
Chemical Reactivity
The reactivity of 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene is largely determined by its functional groups, particularly the azide moiety, which participates in several important transformations.
Azide-Centered Reactions
The azide group in this compound can participate in various reactions:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles
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Staudinger reactions with phosphines to form iminophosphoranes
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Thermal cycloadditions with alkenes to form triazolines
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Reduction to primary amines using appropriate reducing agents
These reactions make the compound particularly valuable in click chemistry applications, as demonstrated in related azide compounds used in the synthesis of various heterocycles .
Trifluoromethyl Group Reactivity
The trifluoromethyl group imparts specific properties to the molecule:
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Enhanced lipophilicity
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Metabolic stability
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Electronic effects that influence the reactivity of other functional groups
The presence of this group contributes to the compound's potential utility in medicinal chemistry, where trifluoromethylated compounds often exhibit improved pharmacokinetic properties.
Applications in Research and Development
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene has several potential applications in various fields of chemistry and pharmaceutical research.
Organic Synthesis Applications
In organic synthesis, this compound serves as:
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A building block for complex molecule synthesis
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A precursor for bioconjugation reactions
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A component in click chemistry applications
The azide functionality enables participation in metal-free azidotrifluoromethylation of unactivated alkenes, a valuable transformation in synthetic organic chemistry.
Pharmaceutical Research
In pharmaceutical development, compounds with similar structural features have demonstrated:
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Potential in drug discovery as scaffolds for bioactive molecules
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Applications in structure-activity relationship studies
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Utility in the modification of natural products and drug derivatives
The trifluoromethyl group is a common motif in medicinal chemistry, as it can enhance a molecule's metabolic stability and membrane permeability.
Bioconjugation Chemistry
The compound's chiral nature and azide functionality make it valuable in:
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Stereoselective bioconjugation reactions
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Preparation of chiral ligands
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Development of molecular probes for biological systems
The stereospecific reactions of such compounds provide access to optically active substances that may have applications in asymmetric synthesis.
Comparison with Related Compounds
Stereoisomeric Comparison
The properties and applications of 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene can be contrasted with its R-enantiomer:
| Property | 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene | 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene |
|---|---|---|
| Configuration | S-configuration at chiral center | R-configuration at chiral center |
| CAS Number | Not specified in literature | 1260595-01-4 |
| InChIKey | LLNUOERZVCLBMV-YFKPBYRVSA-N (predicted) | LLNUOERZVCLBMV-ZCFIWIBFSA-N |
| Applications | Similar organic synthesis applications with potential stereospecific differences | Organic synthesis and bioconjugation techniques |
The stereochemical difference between these compounds can lead to distinct biological activities and selectivity in chemical reactions, making the specific choice of isomer important in certain applications.
Related Azide Compounds
Several structurally related azide compounds provide insight into the potential properties and applications of 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene:
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1-Azido-4-trifluoromethylbenzene: A simpler analog lacking the chiral center
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1-Azido-3-trifluoromethylbenzene: A positional isomer with the trifluoromethyl group at the meta position
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Various other aryl azides: Compounds like 1-azido-4-nitrobenzene and 4-azidobenzonitrile demonstrate similar reactivity patterns
These related compounds have been utilized in thermal azide-alkene cycloaddition reactions and other transformations relevant to heterocycle synthesis .
Research Findings and Future Directions
Current Research Status
Current research involving azide compounds similar to 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene has focused on:
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Development of copper-catalyzed multicomponent reactions for the synthesis of heterocycles
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Exploration of click chemistry applications in material science and drug discovery
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Investigation of stereoselective transformations using chiral azides
Research findings indicate that azide compounds can be effectively utilized in the synthesis of various heterocyclic scaffolds with potential pharmaceutical applications .
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